molecular formula C27H33N5O4 B12370099 CDO1 degrader-1

CDO1 degrader-1

Cat. No.: B12370099
M. Wt: 491.6 g/mol
InChI Key: SURFMMPUSCEGRF-PUZWTLIVSA-N
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Description

CDO1 degrader-1 is a small molecule that functions as a molecular glue degrader targeting cysteine dioxygenase 1 (CDO1). This compound recruits CDO1 to the Von Hippel-Lindau (VHL) E3 ligase complex, leading to its selective degradation. The degradation of CDO1 has significant implications in various biological processes, including cancer cell survival and adaptation to hypoxia .

Preparation Methods

The synthesis of CDO1 degrader-1 involves several steps, including the identification of a small molecule that binds to the HIF1-α binding pocket on pVHL. This binding recruits CDO1 into the VHL-cullin-ring E3 ligase complex, leading to its degradation. The synthetic route typically involves protein arrays, mutagenesis, and protein-protein docking coupled with molecular dynamics-based solvation analysis . Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.

Chemical Reactions Analysis

CDO1 degrader-1 primarily undergoes reactions that facilitate its binding to the VHL E3 ligase complex. These reactions include:

    Oxidation: The compound may undergo oxidation to enhance its binding affinity.

    Reduction: Reduction reactions can modify the compound’s structure to improve its stability.

    Substitution: Substitution reactions are used to introduce functional groups that enhance the compound’s efficacy. Common reagents used in these reactions include proline-hydroxylated HIF1-α, mutagenesis agents, and molecular dynamics-based solvation analysis tools. .

Scientific Research Applications

CDO1 degrader-1 has several scientific research applications:

Mechanism of Action

CDO1 degrader-1 exerts its effects by directly recruiting CDO1 to the VHL E3 ligase complex. This recruitment leads to the polyubiquitination and subsequent degradation of CDO1. The molecular targets involved include the HIF1-α binding pocket on pVHL and the composite surface formed by multiple discontiguous regions of CDO1. This mechanism presents a new avenue for targeted protein degradation .

Comparison with Similar Compounds

CDO1 degrader-1 is unique compared to other similar compounds due to its specific targeting of CDO1 and its ability to recruit it to the VHL E3 ligase complex. Similar compounds include:

Properties

Molecular Formula

C27H33N5O4

Molecular Weight

491.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1

InChI Key

SURFMMPUSCEGRF-PUZWTLIVSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C

Canonical SMILES

CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C

Origin of Product

United States

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